molecular formula C22H26N2O4 B11129026 N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Cat. No.: B11129026
M. Wt: 382.5 g/mol
InChI Key: VPIWHHNMXRSMRD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes an indole core, a carboxamide group, and multiple methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Methoxy Substitution: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho or para to the methoxy groups, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with possible antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as a modulator of biological pathways.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects. For example, it may inhibit or activate certain signaling pathways involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-1H-indole-6-carboxamide: Lacks the 2-methoxyethyl group.

    N-(3,4-dimethoxyphenethyl)-1-(2-hydroxyethyl)-1H-indole-6-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxyethyl group can influence its solubility, binding affinity, and overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-26-13-12-24-11-9-17-5-6-18(15-19(17)24)22(25)23-10-8-16-4-7-20(27-2)21(14-16)28-3/h4-7,9,11,14-15H,8,10,12-13H2,1-3H3,(H,23,25)

InChI Key

VPIWHHNMXRSMRD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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